

Physical and Chemical Properties of Sodium Acetate Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

Sodium acetate monohydrate is the hydrated salt of acetic acid and sodium hydroxide. It is a colorless, crystalline solid that is highly soluble in water.

Quantitative Physical and Chemical Data

The key physical and chemical properties of sodium acetate monohydrate are summarized in the table below.

Property	Value
Molecular Formula	C2H3NaO2·H2O
Molecular Weight	136.08 g/mol
Appearance	White to colorless crystalline powder or chunks
Odor	Odorless to a faint acetic acid odor
Melting Point	58 °C (136 °F)
Boiling Point	Decomposes above 120 °C (248 °F)
Density	1.45 g/cm ³
Solubility in Water	76 g/100 mL at 20 °C
pH	7.5 - 9.2 (1% aqueous solution)
рКа	The pKa of its conjugate acid (acetic acid) is approximately 4.76 at 25 °C.
Refractive Index	1.464

Experimental Protocols Preparation of a Standard Sodium Acetate Buffer (0.1 M, pH 5.0)

Sodium acetate buffers are commonly used in molecular biology and biochemistry. This protocol describes the preparation of a 0.1 M sodium acetate buffer with a pH of 5.0.

Materials:

- Sodium acetate trihydrate (CH₃COONa·3H₂O) (Molar Mass: 136.08 g/mol)
- Acetic acid, glacial (CH₃COOH)
- Deionized water
- pH meter

- Volumetric flasks
- Beakers
- Stir plate and stir bar

Methodology:

- Prepare a 0.1 M Sodium Acetate Solution:
 - Weigh out 13.61 g of sodium acetate trihydrate.
 - Dissolve the sodium acetate in approximately 800 mL of deionized water in a beaker.
 - Once fully dissolved, transfer the solution to a 1 L volumetric flask.
 - Rinse the beaker with deionized water and add the rinsing to the volumetric flask.
 - Add deionized water to the flask until the total volume is 1 L. Mix thoroughly.
- Prepare a 0.1 M Acetic Acid Solution:
 - Pipette 5.72 mL of glacial acetic acid into a 1 L volumetric flask containing approximately 800 mL of deionized water.
 - Caution: Always add acid to water.
 - Bring the total volume to 1 L with deionized water and mix thoroughly.
- Titrate to the Desired pH:
 - Place the 0.1 M sodium acetate solution on a stir plate with a stir bar.
 - Calibrate the pH meter according to the manufacturer's instructions.
 - Immerse the pH electrode in the sodium acetate solution.
 - Slowly add the 0.1 M acetic acid solution while monitoring the pH.

- Continue adding acetic acid until the pH of the solution reaches 5.0.
- Final Volume Adjustment and Storage:
 - The final volume will be slightly greater than 1 L. If a precise final concentration is required, the buffer can be prepared by mixing calculated volumes of the stock solutions.
 - Store the buffer in a tightly sealed container at room temperature.

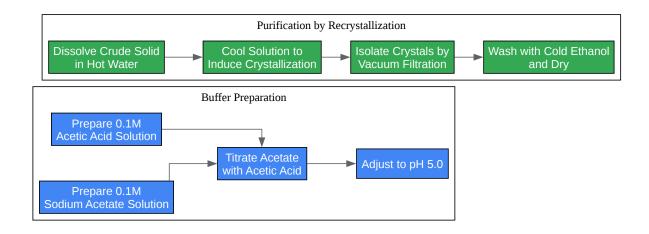
Recrystallization for Purification of Sodium Acetate Monohydrate

Recrystallization is a common technique to purify solid compounds. This protocol outlines the purification of sodium acetate monohydrate.

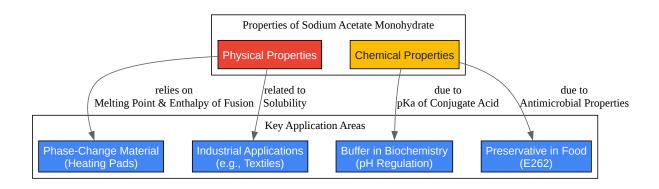
Materials:

- · Crude sodium acetate monohydrate
- · Deionized water
- Ethanol
- Erlenmeyer flasks
- Hot plate
- · Buchner funnel and filter paper
- Vacuum flask
- · Ice bath

Methodology:


- Dissolution:
 - Place the crude sodium acetate monohydrate in an Erlenmeyer flask.

- Add a minimal amount of hot deionized water to dissolve the solid completely. The high solubility of sodium acetate in water means a small amount of solvent should be used.
- Heat the solution gently on a hot plate to ensure complete dissolution.
- Hot Filtration (if necessary):
 - If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and filter paper to remove them.
- · Crystallization:
 - Allow the hot, saturated solution to cool slowly to room temperature.
 - Once at room temperature, place the flask in an ice bath to induce further crystallization.
- Isolation of Crystals:
 - Collect the purified crystals by vacuum filtration using a Buchner funnel.
 - Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
- Drying:
 - Dry the crystals in a desiccator or a low-temperature oven (below its melting point of 58
 °C) to remove residual solvent.


Visualizations

Click to download full resolution via product page

Caption: Experimental workflows for preparing a sodium acetate buffer and purifying the solid.

Click to download full resolution via product page

Caption: Relationship between properties of sodium acetate monohydrate and its applications.

 To cite this document: BenchChem. [Physical and Chemical Properties of Sodium Acetate Monohydrate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8622801#physical-and-chemical-properties-of-sodium-monohydrate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com